4-Chloro-1H-indol-7-amine 4-Chloro-1H-indol-7-amine
Brand Name: Vulcanchem
CAS No.: 292636-12-5
VCID: VC3800432
InChI: InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
SMILES: C1=CC(=C2C=CNC2=C1N)Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

4-Chloro-1H-indol-7-amine

CAS No.: 292636-12-5

VCID: VC3800432

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1H-indol-7-amine - 292636-12-5

Description

4-Chloro-1H-indol-7-amine is a chemical compound with the CAS number 292636-12-5. It belongs to the indole family, which is a class of heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This compound is specifically modified with a chlorine atom at the 4-position and an amino group at the 7-position of the indole ring.

Safety and Handling

4-Chloro-1H-indol-7-amine is classified with hazard statements that include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is essential to handle this compound with appropriate protective equipment and follow safety guidelines to minimize exposure risks.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications and Research Findings

While specific applications of 4-Chloro-1H-indol-7-amine are not widely documented, compounds within the indole family are often explored for their potential in pharmaceuticals and organic synthesis due to their diverse biological activities. The presence of a chlorine atom and an amino group can make this compound a useful intermediate in the synthesis of more complex molecules.

CAS No. 292636-12-5
Product Name 4-Chloro-1H-indol-7-amine
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 4-chloro-1H-indol-7-amine
Standard InChI InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
Standard InChIKey FLJZKLZISUPONA-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CNC2=C1N)Cl
Canonical SMILES C1=CC(=C2C=CNC2=C1N)Cl
PubChem Compound 12109077
Last Modified Aug 16 2023

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